molecular formula C6H5BrN4 B1234629 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine CAS No. 22276-99-9

4-Amino-5-bromopyrrolo[2,3-d]pyrimidine

Cat. No.: B1234629
CAS No.: 22276-99-9
M. Wt: 213.03 g/mol
InChI Key: XBMGMUJNRRQVIR-UHFFFAOYSA-N
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Scientific Research Applications

4-Amino-5-bromopyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

Target of Action

It is known that pyrimidine analogues often target nucleoside triphosphates involved in the synthesis of nucleic acids dna or rna .

Mode of Action

It is known that pyrimidine analogues often act as antimetabolites, inhibiting the synthesis of nucleic acids dna or rna .

Pharmacokinetics

Its predicted properties include a density of 223±01 g/cm3 and a boiling point of 2342±500 °C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine. For instance, it is recommended to be stored at 2-8°C and protected from light . These conditions can help maintain its stability and efficacy.

Safety and Hazards

The safety information for this compound is limited. It is recommended to avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation . In case of accidental contact with skin or eyes, it should be rinsed immediately with plenty of water and medical help should be sought .

Future Directions

The pyrrolo[2,3-d]pyrimidine nucleus is often encountered in some approved drugs, clinical candidates, and functional material . Drugs currently in the market that possess pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib . Therefore, the future directions of 5-bromo-1H-pyrrolo[2,3-d]pyrimidin-4-amine could be in the development of new drugs, especially in the field of cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method to synthesize 4-Amino-5-bromopyrrolo[2,3-d]pyrimidine involves the reaction of a nitro derivative of benzo[2,3-d]pyrimidine with sodium nitrite, followed by treatment with ammonia . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to the reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromopyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite, ammonia, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Comparison with Similar Compounds

4-Amino-5-bromopyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

  • 4-Amino-5-chloropyrrolo[2,3-d]pyrimidine
  • 4-Amino-5-iodopyrrolo[2,3-d]pyrimidine
  • 4-Amino-5-fluoropyrrolo[2,3-d]pyrimidine

These compounds share a similar pyrrolo[2,3-d]pyrimidine core structure but differ in the halogen substituent at the 5-position. The uniqueness of this compound lies in its specific bromine substituent, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMGMUJNRRQVIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176823
Record name 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22276-99-9
Record name 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022276999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Pyrrolo(2,3-d)pyrimidin-4-amine, 5-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30176823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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